molecular formula C28H26BNO2 B12827520 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B12827520
M. Wt: 419.3 g/mol
InChI Key: IBIJBFWBKMLINM-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that combines a naphthalene moiety, a carbazole core, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole derivative reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often involve:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium hydroxide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The carbazole core can be oxidized to form carbazole-9,9-dioxide.

    Reduction: The naphthalene moiety can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides or vinyl halides.

Major Products

    Oxidation: Carbazole-9,9-dioxide

    Reduction: Reduced naphthalene derivatives

    Substitution: Various substituted carbazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound can be used as fluorescent probes or in the development of bioactive molecules. The carbazole core is known for its photophysical properties, making it useful in imaging and diagnostic applications.

Medicine

In medicine, compounds containing the carbazole moiety have shown potential as therapeutic agents. Research is ongoing to explore their use in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In biological systems, its interaction with molecular targets can lead to various biological effects, such as fluorescence or therapeutic activity.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Similar structure but lacks the boronate ester group.

    9-(Naphthalen-1-yl)carbazole: Similar structure but lacks the boronate ester group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but lacks the naphthalene moiety.

Uniqueness

The presence of both the naphthalene moiety and the boronate ester group in 9-(Naphthalen-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it unique. This combination imparts distinct electronic and chemical properties, enhancing its utility in various applications, particularly in organic electronics and materials science.

Properties

Molecular Formula

C28H26BNO2

Molecular Weight

419.3 g/mol

IUPAC Name

9-naphthalen-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

InChI

InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-16-17-26-23(18-20)22-13-7-8-14-25(22)30(26)24-15-9-11-19-10-5-6-12-21(19)24/h5-18H,1-4H3

InChI Key

IBIJBFWBKMLINM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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